molecular formula C14H24CaN4O6 B1148332 Calteridol CAS No. 132722-73-7

Calteridol

Cat. No. B1148332
CAS RN: 132722-73-7
M. Wt: 384.444
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

H3HP-DO3A is a tricarboxylic acid that consists of 1,4,7,10-tetraazacyclododecane bearing three carboxymethyl substituents at positions 1, 4 and 7 as well as a 2-hydroxypropyl group at position 10. It is a conjugate acid of a HP-DO3A(3-). It derives from a hydride of a 1,4,7,10-tetraazacyclododecane.

Scientific Research Applications

  • Lipidomics in Clinical Research : Lipidomics, the large-scale study of lipids in biological systems, is increasingly applied in clinical research, offering new opportunities for disease prediction and detection. This field addresses challenges such as the high sensitivity of lipid levels to analytical, physiological, and environmental factors, which is crucial for designing studies involving compounds like Calteridol (Hyötyläinen & Orešič, 2015).

  • Advancements in Lipidomics Techniques : Technological advances in mass spectrometry, particularly electrospray ionization mass spectrometry (ESI/MS), have significantly facilitated lipidomics research. These advancements provide critical insights into cellular lipidomes and their alterations due to various stimuli, which could be relevant to Calteridol's effects (Han & Gross, 2005).

  • Lipidomics in Drug Discovery : Lipidomics has substantial potential in drug discovery programs. It can be used to study disease mechanisms, identify disease and drug efficacy biomarkers, and reveal off-target effects. This technology also helps in elucidating the mechanism of action of different drug compounds, which might include Calteridol (Vihervaara, Suoniemi, & Laaksonen, 2014).

  • Lipidomics for Biomarker Discovery : Lipidomics is pivotal in discovering biomarkers of diseases in clinical chemistry. It provides insights into the specific functions of lipid species in health and disease and identifies potential biomarkers for various human diseases, which might be relevant in the context of Calteridol research (Zhao, Cheng, & Lin, 2014).

  • Applications in Understanding Disease Pathology : Lipidomics aids in identifying deviations in metabolic and signaling pathways at different stages of diseases, which is crucial for understanding how compounds like Calteridol interact at the molecular level in various disease states (Yang & Han, 2016).

properties

IUPAC Name

2-[4,7-bis(carboxymethyl)-10-(2-hydroxypropyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32N4O7/c1-14(22)10-18-2-4-19(11-15(23)24)6-8-21(13-17(27)28)9-7-20(5-3-18)12-16(25)26/h14,22H,2-13H2,1H3,(H,23,24)(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQUHNCOJRJBMSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCN(CCN(CCN(CC1)CC(=O)O)CC(=O)O)CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32N4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20275657, DTXSID80861257
Record name calteridol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',2''-[10-(2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl]triacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80861257
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Calteridol

CAS RN

120041-08-9
Record name 10-(2-Hydroxypropyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120041089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name calteridol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20275657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-(2-HYDROXYPROPYL)-1,4,7,10-TETRAAZACYCLODODECANE-1,4,7-TRIACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B30KIN2I3Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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